![molecular formula C14H18N2O B3859848 N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide
Overview
Description
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide, also known as DPC, is a chemical compound that has been widely studied in scientific research. It is a cyclopropane-containing compound that has shown potential in various applications, including as an antitumor agent, an insecticide, and a plant growth regulator. In
Mechanism of Action
The mechanism of action of N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide may promote the expression of genes involved in apoptosis and other cellular processes.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins. It has also been found to inhibit the growth and development of insect pests by disrupting their molting process. In plants, N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to promote root growth and increase crop yield by enhancing nutrient uptake and photosynthesis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide in lab experiments is its relatively low cost compared to other antitumor agents. Additionally, its broad-spectrum activity against cancer cell lines and insect pests makes it a versatile compound for research. However, N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its efficacy.
Future Directions
There are several future directions for research on N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and optimize its efficacy as an antitumor agent, insecticide, and plant growth regulator. Finally, exploring the potential of N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide in combination with other compounds may lead to the development of more effective treatments for cancer and other diseases.
Scientific Research Applications
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been studied extensively for its potential as an antitumor agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has also been explored as an insecticide, as it has shown efficacy against several insect pests. Additionally, N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been found to have plant growth regulatory effects, promoting root growth and increasing crop yield.
properties
IUPAC Name |
N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9-4-5-13(8-10(9)2)11(3)15-16-14(17)12-6-7-12/h4-5,8,12H,6-7H2,1-3H3,(H,16,17)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNYAHZSKKLVFF-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NNC(=O)C2CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/NC(=O)C2CC2)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49828086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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